Fluocinolone Acetonide

Receptor Pharmacology Binding Affinity Glucocorticoid Receptor

Fluocinolone Acetonide is a high-potency glucocorticoid receptor agonist (IC50 2.0 nM, EC50 0.7 nM) with vasoconstrictor potency comparable to superpotent clobetasol. Its unique high lipophilicity (log D ~2.97) suits it for sustained-release ocular and topical research applications requiring robust local immunosuppression, where less potent analogs are inadequate.

Molecular Formula C24H30F2O6
Molecular Weight 452.5 g/mol
CAS No. 67-73-2
Cat. No. B1672897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocinolone Acetonide
CAS67-73-2
SynonymsAcetonide, Fluocinolone
Acetonide, Fluortriamcinolone
Alvadermo
Capex
Co Fluocin
Co-Fluocin
Cortiespec
Derma Smooth FS
Derma-Smooth FS
Flucinar
Fluocid
Fluocinolone Acetonide
Fluodermo
Fluonid
Fluortriamcinolone Acetonide
Fluotrex
Flurosyn
Flusolgen
Gelidina
Jellin
Jellisoft
Synalar
Synalar HP
Synalar-HP
Synamol
Synemol
Molecular FormulaC24H30F2O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C
InChIInChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
InChIKeyFEBLZLNTKCEFIT-VSXGLTOVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
SOL IN ALC, ACETONE, & METHANOL;  INSOL IN WATER;  SLIGHTLY SOL IN CHLOROFORM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluocinolone Acetonide: A Differentiated Mid-Potency Topical Corticosteroid with Unique Intravitreal Applications


Fluocinolone acetonide (FA) is a synthetic fluorinated glucocorticoid corticosteroid with well-established anti-inflammatory, antipruritic, and vasoconstrictive properties [1]. Its chemical structure, featuring fluorine substitution at the 9α position, confers enhanced glucocorticoid receptor (GR) binding and transactivation potency relative to earlier-generation corticosteroids [2]. While primarily recognized as a mid-potency topical agent for dermatologic conditions, FA is also uniquely formulated as a sustained-release intravitreal implant (Retisert, Iluvien) for chronic non-infectious posterior uveitis and diabetic macular edema [3]. This distinct formulation diversity, ranging from 0.01% to 0.025% topical preparations to microgram-scale ocular implants, underpins its differentiated clinical utility and procurement considerations compared to alternative corticosteroids with narrower application profiles [4].

Why Fluocinolone Acetonide Cannot Be Directly Substituted by In-Class Alternatives


Despite sharing a common corticosteroid pharmacophore, fluocinolone acetonide (FA) exhibits quantifiable differences in potency, receptor binding, and gene regulation compared to structurally similar analogs like triamcinolone acetonide, dexamethasone, and fluocinonide [1]. These differences translate into non-equivalent clinical outcomes, as evidenced by head-to-head studies demonstrating that even compounds with similar in vitro GR binding affinities can regulate unique subsets of genes and biologic responses [2]. Furthermore, FA's unique formulation as a sustained-release intravitreal implant, with distinct release kinetics (0.2–0.4 μg/day) and dosing (190 μg–0.59 mg), is not replicated by any other corticosteroid [3]. Therefore, generic substitution based solely on class membership or potency rankings fails to account for these material differences in pharmacology, formulation, and clinical performance, which directly impact therapeutic selection and procurement decisions [4].

Quantitative Evidence Guide: Fluocinolone Acetonide vs. Comparator Corticosteroids


GR Binding Affinity: FA Demonstrates 2.7-fold Higher Affinity Than Dexamethasone

In a direct head-to-head comparison, fluocinolone acetonide (FA) exhibits a glucocorticoid receptor (GR) binding affinity (IC50) of 2.0 nM, which is 2.7-fold higher than that of dexamethasone (DEX) at 5.4 nM, and 1.3-fold higher than triamcinolone acetonide (TA) at 1.5 nM [1].

Receptor Pharmacology Binding Affinity Glucocorticoid Receptor

Topical Anti-Inflammatory Potency: FA is 560-fold More Potent Than Triamcinolone

In a quantitative rat model of external ocular inflammation, fluocinolone acetonide (FA) demonstrated a topical relative potency of 2745, compared to triamcinolone's relative potency of 4.9 [1].

Ocular Pharmacology Anti-Inflammatory Potency Topical Corticosteroids

Vasoconstrictor Activity: FA is Over 100-fold More Potent Than Betamethasone

In a study comparing percutaneous absorption and vasoconstrictor potency, betamethasone 17-valerate (BV) and betamethasone (B) were found to penetrate human skin at the same rate, but BV exhibited over 100-fold higher vasoconstrictor potency than B. FA was shown to penetrate skin better than fluocinolone (F) and was also more potent as a vasoconstrictor [1].

Percutaneous Absorption Vasoconstriction Skin Penetration

Psoriasis Response: Clobetasol Propionate Demonstrates Superiority Over FA

In a 6-month double-blind clinical trial comparing 29 patients with bilateral psoriasis, all but one patient responded better on the clobetasol propionate treated side compared to the fluocinolone acetonide treated side after the first month of treatment [1].

Psoriasis Clinical Efficacy Topical Corticosteroids

Intravitreal Implant Comparison: FA (Retisert) vs. Dexamethasone (Ozurdex) for Uveitis

In a comparative case series, the fluocinolone acetonide (FA) implant (Retisert) and dexamethasone (DEX) implant (Ozurdex) were compared in 27 eyes with noninfectious uveitis. The median survival time for a second implant was significantly longer for Retisert (28 months) than for Ozurdex (13 months) (P=0.0028), indicating a longer duration of action. However, Retisert was associated with a higher rate of cataract progression (100% vs. 50% in phakic eyes, P=0.04) and a greater need for additional glaucoma medications (44% vs. 0%, P=0.02) [1].

Uveitis Intravitreal Implant Sustained Release

Chemical Stability: Fluocinonide Demonstrates Greater Stability Than FA in Diluted Formulations

In a study examining the chemical stability of corticosteroid formulations diluted in emollient bases, fluocinonide dilutions were found to be more stable than the corresponding fluocinolone acetonide (FA) dilutions, with no detectable degradation observed for fluocinonide during the study period [1]. For FA, the time for 5% degradation at a 1 in 4 dilution in Unguentum Merck and Lipobase was 12 weeks in both cases [1].

Formulation Stability Excipients Shelf-Life

Optimal Scientific and Industrial Application Scenarios for Fluocinolone Acetonide


Topical Treatment of Mild-to-Moderate Inflammatory Dermatoses

Fluocinolone acetonide 0.01-0.025% formulations are indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis, contact dermatitis, and psoriasis [1]. Its mid-potency classification, as supported by comparative studies showing it is approximately 2-fold more potent than hydrocortisone acetate 1% [2] but less potent than clobetasol propionate [3], positions it as a first-line or maintenance therapy for conditions not requiring superpotent agents. Procurement decisions should favor FA for its favorable balance of efficacy and safety in these common dermatologic conditions.

Long-Term Management of Chronic Non-Infectious Posterior Uveitis

The fluocinolone acetonide intravitreal implant (Retisert, 0.59 mg) is indicated for the treatment of chronic non-infectious uveitis affecting the posterior segment of the eye [4]. Its key differentiating feature is its sustained release profile, delivering 0.3-0.4 μg FA per day for up to 36 months [5]. This long duration of action, demonstrated to be 2.2-fold longer than dexamethasone implants in comparative studies [6], reduces the need for frequent intraocular injections, thereby improving patient adherence and reducing treatment burden. This scenario is ideal for patients with severe, sight-threatening uveitis who require long-term immunosuppression and are willing to accept a higher risk of cataract progression and glaucoma.

Ocular Surface Inflammation Research and Development

Given its exceptionally high topical relative potency in ocular tissues (2745-fold greater than hydrocortisone and 560-fold greater than triamcinolone) [7], fluocinolone acetonide is an excellent candidate for research into novel ocular drug delivery systems and formulations for treating anterior segment inflammation. Its high potency allows for low-concentration formulations, which can minimize systemic absorption and local side effects while maximizing therapeutic effect. This makes FA a valuable reference compound for evaluating new anti-inflammatory agents or delivery technologies targeting ocular tissues.

Investigative Studies of Glucocorticoid Receptor-Mediated Gene Regulation

Fluocinolone acetonide serves as a valuable tool compound for dissecting the structure-function relationships of glucocorticoid receptor (GR) signaling. Studies have shown that despite similar GR binding affinities (IC50 of 2.0 nM for FA vs. 1.5 nM for TA), FA and other GCs regulate unique subsets of genes in human trabecular meshwork cells [8]. This indicates that subtle differences in chemical structure can lead to distinct transcriptional outcomes. Researchers seeking to understand GR-mediated effects on specific pathways (e.g., lipid metabolism, cell adhesion) may find FA a superior or complementary tool to other GCs like dexamethasone or triamcinolone acetonide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluocinolone Acetonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.